H-Asp-AMC

Overview

Description

H-Asp-AMC, also known as H-Aspartic acid-7-amido-4-methylcoumarin, is an amino acid derivative and a fluorescent dye. It is commonly used in biochemical assays due to its ability to emit fluorescence upon enzymatic cleavage. This property makes it a valuable tool in various scientific research applications, particularly in the study of enzyme activities and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-AMC typically involves the condensation of aspartic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of protecting groups to prevent unwanted side reactions and to increase the yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Asp-AMC undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by specific enzymes results in the release of 7-amido-4-methylcoumarin, which emits fluorescence. This reaction is commonly used in biochemical assays to measure enzyme activity .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific enzymes, such as caspases or aminopeptidases, under physiological conditions. The reaction is carried out in buffered solutions to maintain the pH and to ensure the stability of the enzymes and the substrate .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is a fluorescent compound. This product is used as a marker to measure the activity of the enzymes involved in the reaction .

Scientific Research Applications

Clinical Diagnostics

H-Asp-AMC is primarily utilized in the assessment of aspartylglucosaminidase (AGA) activity, which is crucial for diagnosing aspartylglycosaminuria (AGU). Recent studies have validated fluorometric assays using this compound to measure AGA activity in human serum samples from healthy individuals and AGU patients. The assay demonstrates high sensitivity and specificity, allowing for accurate diagnosis and monitoring of AGU progression.

Key Findings:

- The assay showed linearity across a range of enzyme concentrations.

- Calibration standards prepared in an artificial serum matrix yielded reliable results with recovery rates averaging 93% for patient sera .

Biochemical Assays

In addition to clinical diagnostics, this compound serves as a valuable tool in biochemical assays to study various proteolytic enzymes. Its ability to produce a fluorescent signal upon enzymatic cleavage allows researchers to quantify enzyme activity in different biological samples.

Applications:

- Enzyme Kinetics: Researchers utilize this compound to determine kinetic parameters such as and for various enzymes.

- Inhibitor Screening: The compound is employed in high-throughput screening assays to identify potential enzyme inhibitors, which can be crucial in drug discovery efforts.

Drug Development

This compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its role as a substrate in enzyme assays aids in the identification of therapeutic targets and the evaluation of drug efficacy.

Case Studies:

- In studies focusing on cancer cell lines, this compound was used to assess the impact of novel compounds on protease activity associated with tumor progression.

- Research has indicated that modulation of proteolytic pathways can enhance the therapeutic effects of existing anticancer drugs when combined with this compound-based assays.

Environmental Monitoring

The compound's applications extend beyond clinical and pharmaceutical fields into environmental science. This compound is utilized to monitor enzymatic activities related to biodegradation processes, helping assess the effectiveness of bioremediation strategies.

Research Insights:

- Studies have demonstrated the use of this compound to evaluate the activity of soil enzymes involved in organic matter decomposition.

- The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions in environmental samples, providing insights into ecosystem health .

Table 1: Comparison of AGA Activity Assays Using this compound

| Sample Type | Recovery Rate (%) | Coefficient of Variation (%) | Detection Limit (pmol) |

|---|---|---|---|

| Patient Serum | 93 | 11.2 | 4.8 |

| Healthy Donor Serum | 115 | 18.6 | 2 |

| Artificial Serum | 106 | 10.39 | 4.8 |

Table 2: Applications of this compound in Research

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Clinical Diagnostics | AGA Activity Measurement | Accurate diagnosis of AGU |

| Biochemical Assays | Enzyme Kinetics & Inhibitor Screening | Identification of enzyme inhibitors |

| Drug Development | Anti-inflammatory & Anticancer Studies | Enhanced therapeutic effects through protease modulation |

| Environmental Monitoring | Soil Enzyme Activity Assessment | Insights into biodegradation processes |

Mechanism of Action

H-Asp-AMC exerts its effects through the enzymatic cleavage of the amide bond between aspartic acid and 7-amido-4-methylcoumarin. This cleavage results in the release of the fluorescent compound, which can be detected and measured using fluorescence spectroscopy. The molecular targets of this compound are specific enzymes, such as caspases and aminopeptidases, which recognize and hydrolyze the substrate .

Comparison with Similar Compounds

H-Asp-AMC is unique due to its specific structure and fluorescent properties. Similar compounds include:

Ac-Asp-Glu-Val-Asp-AMC: Another fluorescent substrate used in enzyme assays, particularly for caspase activity.

Z-Arg-Arg-AMC: A substrate used to measure the activity of cathepsin B.

Z-Phe-Arg-AMC: A substrate used to measure the activity of cathepsin L

These compounds share similar applications but differ in their specific enzyme targets and the conditions required for their reactions.

Biological Activity

H-Asp-AMC (L-Aspartic acid β-(7-amido-4-methylcoumarin)) is a fluorogenic substrate widely used in biochemical assays to study enzyme activities, particularly in the context of lysosomal storage disorders and other biological processes. Its unique properties allow it to serve as both a probe for enzyme activity and a potential therapeutic agent.

This compound is characterized by its fluorescent properties, which are attributed to the coumarin moiety. Upon enzymatic cleavage by specific enzymes, it emits fluorescence, allowing for real-time monitoring of enzyme activity. The mechanism of action involves the hydrolysis of the amide bond, releasing the fluorescent compound that can be detected quantitatively.

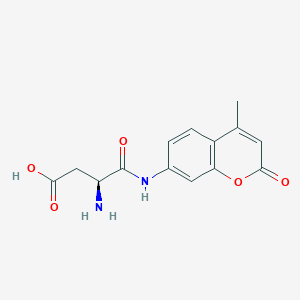

- Chemical Structure : The structure includes an aspartic acid residue linked to a 7-amido-4-methylcoumarin group.

- Fluorescence : The compound exhibits strong fluorescence upon cleavage, making it an effective tool for enzyme assays.

Biological Applications

This compound has been utilized in various biological studies, including:

- Enzyme Activity Assays : It is commonly used to measure the activity of aspartylglucosaminidase (AGA), an enzyme involved in the degradation of glycoproteins. This application is particularly relevant in diagnosing aspartylglucosaminuria (AGU), a lysosomal storage disorder caused by AGA deficiency .

- Cancer Research : Studies have indicated that this compound may play a role in cancer biology by serving as a substrate for enzymes that are overactive in cancerous cells, thus facilitating research into potential therapeutic targets .

- Inflammatory Pathways : Research has shown that this compound can inhibit certain kinases involved in inflammatory pathways, suggesting its potential use in anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

-

Validation of AGA Activity Assay :

- A study established a fluorometric assay for AGA using this compound, demonstrating its effectiveness in differentiating between healthy individuals and AGU patients based on enzyme activity levels. The assay was optimized to reduce background fluorescence, allowing for accurate measurements even at low enzyme concentrations .

- Use in Enzyme Replacement Therapy :

- Potential Therapeutic Applications :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Study 1 | AGA Activity Assay | Established a validated method using this compound for measuring AGA activity | Useful for diagnosing AGU and monitoring treatment efficacy |

| Study 2 | Cancer Research | Indicated potential apoptosis induction via caspase activation | Suggests therapeutic applications in oncology |

| Study 3 | Inflammation | Demonstrated kinase inhibition leading to reduced inflammatory responses | Potential use as an anti-inflammatory agent |

Q & A

Q. How can H-Asp-AMC be used to detect enzyme activity in Plasmodium falciparum M18 aspartyl aminopeptidase?

Basic Research Focus

this compound serves as a fluorogenic substrate for peptidase activity assays. The cleavage of the AMC (7-amino-4-methylcoumarin) group releases fluorescent signals proportional to enzyme activity. To quantify activity:

- Prepare a reaction buffer (pH 7.4, 25°C) with 10 µM this compound and purified enzyme.

- Monitor fluorescence emission at 460 nm (excitation: 380 nm) using a fluorometer.

- Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten curves. Include controls lacking enzyme or substrate to exclude background fluorescence .

Q. What experimental conditions optimize this compound-based assays for aminopeptidase studies?

Basic Research Focus

Optimization involves:

- Buffer composition : Use 50 mM Tris-HCl (pH 7.5) with 1 mM DTT to stabilize enzyme activity.

- Substrate concentration : Titrate this compound (5–50 µM) to avoid substrate inhibition.

- Temperature and time : Conduct reactions at 25–37°C for 10–30 minutes, ensuring linear fluorescence increase.

- Validation : Compare results with alternative substrates (e.g., H-Glu-AMC) to confirm specificity .

Q. How should researchers address contradictory kinetic data when using this compound in enzyme assays?

Advanced Research Focus

Contradictions may arise from:

- Enzyme purity : Verify via SDS-PAGE and activity assays with/without inhibitors.

- Substrate stability : Test this compound degradation using HPLC or mass spectrometry.

- Interfering compounds : Pre-treat samples with protease inhibitors (e.g., PMSF) to rule out nonspecific cleavage.

- Statistical rigor : Perform triplicate assays and apply ANOVA to assess variability .

Q. Can this compound assays be integrated with structural biology techniques to study enzyme-substrate interactions?

Advanced Research Focus

Yes:

- Crystallography : Co-crystallize M18 aminopeptidase with this compound to resolve binding conformations.

- Molecular docking : Use software like AutoDock Vina to model substrate-enzyme interactions, validated by mutagenesis (e.g., D156A mutants altering catalytic efficiency).

- Fluorescence quenching : Measure Förster resonance energy transfer (FRET) between this compound and enzyme-bound probes .

Q. How does this compound specificity compare to other fluorogenic substrates in aminopeptidase research?

Basic Research Focus

this compound is selective for aspartyl aminopeptidases but may cross-react with glutamate-specific enzymes. To distinguish:

- Inhibition assays : Use EDTA (metalloprotease inhibitor) or specific inhibitors (e.g., bestatin for leucine aminopeptidases).

- Substrate profiling : Test parallel reactions with H-Arg-AMC (arginine-specific) or H-Pro-AMC (proline-specific) .

Q. What steps ensure reproducibility of this compound-based data across laboratories?

Advanced Research Focus

- Standardized protocols : Adopt ISO guidelines for fluorometric assays, including instrument calibration (e.g., quinine sulfate standards).

- Data transparency : Share raw fluorescence readings and analysis scripts via repositories like Zenodo.

- Reagent validation : Use batch-controlled this compound (purity >98%, confirmed by COA) and document storage conditions (−20°C, desiccated) .

Q. How can researchers interpret unexpected inhibition patterns in this compound cleavage assays?

Advanced Research Focus

Unexpected inhibition may indicate:

- Allosteric modulation : Perform kinetic assays at varying substrate/enzyme ratios to identify non-Michaelis-Menten behavior.

- Competitive inhibition : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

- Post-translational modifications : Analyze enzyme samples via Western blot for phosphorylation or glycosylation .

Q. What advanced experimental designs combine this compound assays with omics approaches?

Advanced Research Focus

- Activity-based proteomics : Couple this compound assays with LC-MS/MS to identify co-purifying proteins.

- Transcriptomics : Correlate enzyme activity (measured via this compound) with gene expression profiles under stress conditions.

- CRISPR screening : Knock out M18 aminopeptidase genes and assess phenotypic changes using this compound as a functional readout .

Properties

IUPAC Name |

(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGPGZSFBVEQMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955279 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336616-48-9 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.